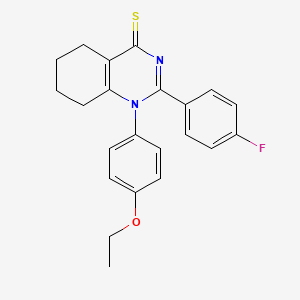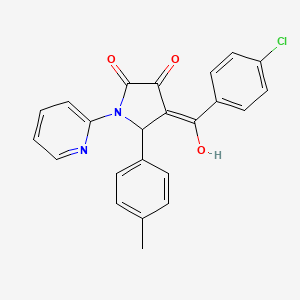
4-(4-chlorobenzoyl)-3-hydroxy-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorobenzoyl)-3-hydroxy-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a chemical compound that belongs to the pyrrole class of organic compounds. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one involves the inhibition of various protein kinases, including PI3K/Akt, MAPK/ERK, and JAK/STAT. These signaling pathways are known to play a crucial role in cancer cell survival, proliferation, and metastasis. By targeting these pathways, this compound induces apoptosis and inhibits cell proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer activity, this compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. Moreover, it has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(4-chlorobenzoyl)-3-hydroxy-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one in lab experiments is its potent anticancer activity against various cancer cell lines. Moreover, it exhibits a broad-spectrum activity against different types of cancer, making it a potential candidate for the development of novel anticancer drugs. However, one of the limitations is that it may exhibit toxicity towards normal cells, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 4-(4-chlorobenzoyl)-3-hydroxy-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one. One of the directions is to investigate its potential as a lead compound for the development of novel anticancer drugs. Moreover, it can be used as a starting point for the synthesis of structurally related compounds with improved potency and selectivity towards cancer cells. Another direction is to explore its potential applications in other fields, such as biochemistry and biotechnology. For example, it can be used as a tool for the study of protein kinases and signaling pathways involved in various biological processes.
Métodos De Síntesis
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one involves the reaction of 4-chlorobenzoyl chloride with 2-pyridinecarboxaldehyde and p-toluidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydroxylamine hydrochloride to afford the final product.
Aplicaciones Científicas De Investigación
4-(4-chlorobenzoyl)-3-hydroxy-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been shown to induce apoptosis and inhibit cell proliferation by targeting multiple signaling pathways involved in cancer development and progression.
Propiedades
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c1-14-5-7-15(8-6-14)20-19(21(27)16-9-11-17(24)12-10-16)22(28)23(29)26(20)18-4-2-3-13-25-18/h2-13,20,27H,1H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTDMMQSSXFOHH-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2786161.png)
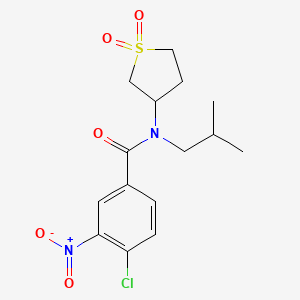
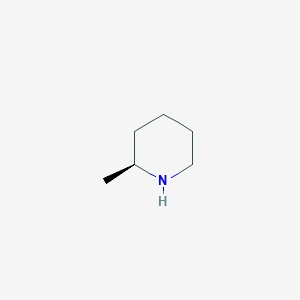
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide](/img/structure/B2786165.png)
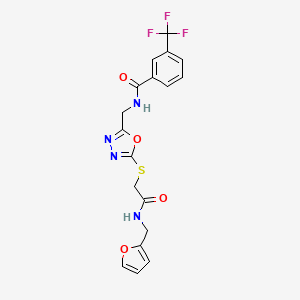

![N-(4-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2786169.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-diethoxybenzyl)propanamide](/img/structure/B2786174.png)
![N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2786177.png)
![2-Methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2786179.png)
